molecular formula C11H24INO B596643 2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide CAS No. 1069-62-1

2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide

Cat. No. B596643
CAS RN: 1069-62-1
M. Wt: 313.223
InChI Key: QCTKXTXHDRLVAT-UHFFFAOYSA-M
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Description

“2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is a quaternary ammonium salt . It is used as a surfactant in detergents and antiseptics . It is also known as an impurity of Tetrabenazine, an antipsychotic .


Synthesis Analysis

The synthesis of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” involves the reaction of (2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide with 6,7-dimethoxy-3,4-dihydroisoquinoline in ethanol. The solution is heated at reflux for about 5 hours, and then water is added. Following standard extractive workup with dichloromethane, the crude residue is purified by silica gel column chromatography to afford the title compound .


Molecular Structure Analysis

The molecular formula of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is C11H24INO . The InChI code is 1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

The molecular weight of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is 313.22 . Other physical and chemical properties like boiling point are not well-documented in the available literature.

Scientific Research Applications

  • N-Acetylation of Amines Using Acetonitrile as Acylating Agent : A method for N-acetylation of amines using acetonitrile as an acylating agent was developed. This method is selective toward aromatic amines, leaving aliphatic amines intact, and eliminates the need for toxic acylating agents like acetic anhydride and acetyl chloride (Saikia et al., 2016).

  • Ligand for Copper-Catalyzed N-Arylation of Imidazoles : Tetrazole-1-acetic acid was found to be an effective ligand for CuI-catalyzed N-arylation of imidazoles with aryl iodides under mild conditions (Wu et al., 2013).

  • Photochemical Reaction of Acyl Iodides with Alkenes and Thiophene : Acetyl iodide, a related compound, adds to the double bond of trimethylethylene forming 2-acetyl-3-iodo-2-methylbutane, which is a precursor to unsaturated ketones (Voronkov et al., 2014).

  • Synthesis of 1-C-(Tetra-O-acetyl-beta-d-galactopyranosyl)-2,3-diiodo-1-propene : This synthesis involves iodination and reaction with primary amines to produce a mixture of allylic amines, useful in functionalizing sugar allenes (Sakee et al., 2009).

  • Efficient N-Monomethylation of Primary Aryl Amines : A method for the efficient N-monomethylation of aryl amines was developed. This method was also used to synthesize compounds potentially useful for Alzheimer’s disease imaging (Peng et al., 2009).

  • Synthesis and Structure of U(V)(O)[N(SiMe3)2]3 : This research involves the synthesis of a terminal U(V) oxo complex, a rare example in its category. The study provides insights into the structure and magnetic susceptibilities of these complexes (Fortier et al., 2012).

  • Iron and Cobalt Complexes with Tetradendate Tripodal Ligands : This study synthesized and characterized iron and cobalt complexes with various ligands, including N-acetyl derivatives. These complexes have potential in activating dioxygen for selective oxidation reactions of organic substrates (Nebe et al., 2010).

  • Dynamic Behavior of Crowded Cis Vicinal Compounds : The study explored the dynamic behavior of [cis-2-(N,N-dimethylamino)cyclopentyl]trimethylammonium iodide, a compound structurally similar to the one . It focused on its inversion and rotation dynamics (Fraenkel et al., 1996).

Safety And Hazards

“2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” may cause skin irritation . Other safety and hazard information are not well-documented in the available literature.

properties

IUPAC Name

(2-acetyl-4-methylpentyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKXTXHDRLVAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide

Synthesis routes and methods

Procedure details

Iodomethane (20 g, 140.94 mmol, 2.00 equiv) was added dropwise to a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (12 g, 70.05 mmol, 1.00 equiv) and ethyl acetate (50 mL). The solution was stirred at ambient temperature for about 16 hours., and the resulting preciptant was collected by filtration to afford the title product (15 g, yield=68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
68%

Citations

For This Compound
1
Citations
Z Freyberg, MS Sonders, JI Aguilar, T Hiranita… - Nature …, 2016 - nature.com
Amphetamines elevate extracellular dopamine, but the underlying mechanisms remain uncertain. Here we show in rodents that acute pharmacological inhibition of the vesicular …
Number of citations: 125 www.nature.com

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